4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one
Description
4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a mesityl-substituted pyrrolidinone ring
Properties
IUPAC Name |
4-(1-prop-2-enylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-5-10-25-20-9-7-6-8-19(20)24-23(25)18-13-21(27)26(14-18)22-16(3)11-15(2)12-17(22)4/h5-9,11-12,18H,1,10,13-14H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDPKDRXELAFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent such as polyphosphoric acid . The mesityl-substituted pyrrolidinone can be synthesized through a series of reactions involving the formation of the pyrrolidinone ring and subsequent substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the benzimidazole ring or the pyrrolidinone moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mesityl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can yield N-oxides, while substitution reactions can introduce various functional groups onto the mesityl ring .
Scientific Research Applications
4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially modulating their activity . The mesityl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and mesityl-substituted pyrrolidinones . These compounds share structural features with 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one but may differ in their specific substituents and overall molecular architecture .
Uniqueness
What sets 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one apart is its unique combination of a benzimidazole core with a mesityl-substituted pyrrolidinone ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Biological Activity
4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), quantitative structure-activity relationship (QSAR) models, and specific case studies.
Chemical Structure
The chemical structure of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one can be represented as follows:
This compound features a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related benzodiazepine derivatives have shown that the presence of large aromatic groups enhances cytotoxicity against T-cells and other transformed cells .
2. GABA Receptor Modulation
Compounds related to benzimidazoles often act as positive allosteric modulators of gamma-aminobutyric acid (GABA) receptors. This mechanism is crucial for their anxiolytic and sedative properties. The structural features influencing binding affinity include hydrophobic and polar functional groups .
3. QSAR Studies
A QSAR model developed for a range of benzodiazepines predicted high biological activity for compounds similar to 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one. The model identified key structural features associated with increased activity, such as specific substitutions at the C7 and C2' positions .
Structure-Activity Relationships (SAR)
A comparative analysis of various derivatives has revealed that:
- Substituents at C3 : Large electron-rich groups enhance cytotoxicity.
- Substituents at C7 : Halogen substituents (e.g., Cl, Br) improve binding affinity to GABA receptors.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Cytotoxicity in T-cells : A study demonstrated that certain benzodiazepine derivatives selectively induce apoptosis in T-cells through mechanisms not involving mitochondrial inhibition .
- GABA-A Receptor Binding : Docking studies have shown that the compound exhibits good binding affinity to GABA-A receptors, suggesting potential anxiolytic effects .
Data Tables
| Compound Name | Structure | Anticancer Activity | GABA Binding Affinity |
|---|---|---|---|
| 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one | Structure | High | Moderate |
| Similar Benzodiazepine A | Structure A | Moderate | High |
| Similar Benzodiazepine B | Structure B | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
